N-methylphenylethanolamine

Descripción general

Descripción

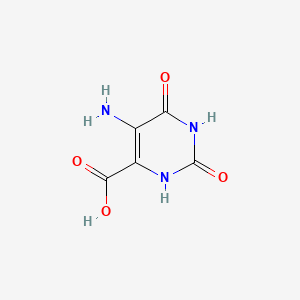

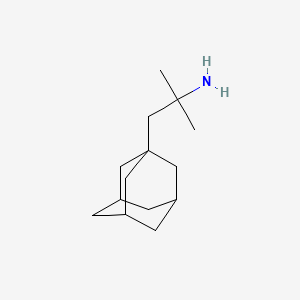

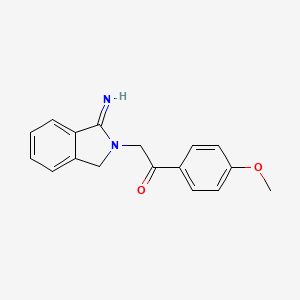

N-methylphenylethanolamine, also known as (±)-halostachine or MPEOA, belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

Several syntheses of racemic N-methylphenylethanolamine have been published over the years . A synthesis using “classical” methodology was reported by Durden and co-workers, starting from acetophenone . The methyl group of acetophenone was brominated with bromine to give α-bromoacetophenone, which was then reacted with N-methylbenzylamine to give an amino-ketone . The amino-ketone was reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .Molecular Structure Analysis

N-methylphenylethanolamine is an aromatic compound, an amine, and an alcohol . The amino-group makes this compound a weak base, capable of reacting with acids to form salts . One common salt of N-methylphenylethanolamine is the (racemic) hydrochloride, C9H13NO.HCl .Chemical Reactions Analysis

N-methylphenylethanolamine is involved in the reaction with S-adenosyl-L-methionine to produce H+ and N-methylphenylethanolamine and S-adenosyl-L-homocysteine . This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase .Physical And Chemical Properties Analysis

N-methylphenylethanolamine is a colorless solid . Its chemical formula is C9H13NO and it has a molar mass of 151.209 g·mol−1 . The melting point is 43 to 45 °C for the R- or S- enantiomer and 75–76 °C for the racemate .Aplicaciones Científicas De Investigación

Nonlinear Optical Material

Field: Photonics and Optoelectronics

Results: The compound exhibited significant first-order hyperpolarizability, indicating its potential as a nonlinear optical material for applications in optical communications, data storage, and image processing .

CO2 Capture

Field: Environmental Science and Chemical Engineering

Results: Halostachine showed promise as part of novel phase change solvent mixtures for CO2 capture, suggesting an alternative to traditional solvents like monoethanolamine (MEA) .

Synthetic Chemistry Intermediate

Field: Industrial Chemistry

Results: Its applications span across the production of textile lubricants, polishes, detergents, personal care products, electrostatic automotive coatings, and acid gas scrubbing .

Pharmaceutical Research

Field: Medicinal Chemistry

Results: Some derivatives have shown activity as anti-androgenic and hypotensive drugs, while others are investigated for antimicrobial properties .

Material Science

Field: Material Engineering

Results: The high polarizability and hyperpolarizability suggest that Halostachine derivatives could be used in the development of advanced materials with specific electronic or optical properties .

Analytical Chemistry

Field: Spectroscopy

Results: The comprehensive vibrational analysis and correlation of fundamental modes contribute to a better understanding of similar compounds and aid in the development of new analytical methods .

Safety and Hazards

N-methylphenylethanolamine has been labeled with the signal word “Warning” according to GHS labelling . Hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P312 (IF INHALED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mecanismo De Acción

Target of Action

Halostachine, also known as 2-(Methylamino)-1-phenylethanol or N-methylphenylethanolamine, is a natural product and an alkaloid . It is structurally a β-hydroxy-phenethylamine, related to its better-known “parent” biogenic amine, phenylethanolamine . The primary targets of Halostachine are likely to be similar to those of phenylethanolamine, which include alpha and beta-adrenergic receptors .

Mode of Action

Halostachine’s mode of action is thought to be similar to that of phenylethanolamine and ephedrine . Phenylethanolamine acts as both a direct and indirect sympathomimetic . It is an alpha- and beta-adrenergic receptor agonist; however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles .

Biochemical Pathways

The biochemical pathways affected by Halostachine are likely to be those involved in the adrenergic system. Activation of alpha and beta-adrenergic receptors can lead to various downstream effects, including vasoconstriction, increased heart rate (positive chronotropic effect), and increased force of heart contractions (positive inotropic effect) .

Pharmacokinetics

It is known that n-methylphenylethanolamine, after intravenous administration to dogs, followed the “two-compartment model”, with a half-life (t 1/2) of approximately 97 minutes for the alpha phase and 564 minutes for the beta phase . The “plasma half-life” of N-methylphenylethanolamine was therefore about 1 hour .

Result of Action

The molecular and cellular effects of Halostachine’s action are likely to be similar to those of phenylethanolamine and ephedrine. These can include vasoconstriction, increased heart rate, and increased force of heart contractions .

Propiedades

IUPAC Name |

2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6027-95-8 (hydrochloride) | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90988242 | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-methylphenylethanolamine | |

CAS RN |

6589-55-5, 68579-60-2 | |

| Record name | 2-(Methylamino)-1-phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(methylamino)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOSTACHINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7B63FX8CH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | N-Methylphenylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.